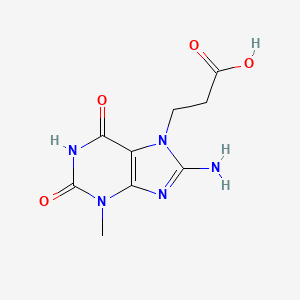

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C9H11N5O4 and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes an amino group and a propanoic acid moiety, which may influence its interactions with biological systems.

Chemical Structure and Properties

The compound's molecular formula is C8H10N6O3, and its structure features a purine base, which is a common scaffold in many biologically active molecules. The presence of the amino group at the 8-position of the purine ring is particularly significant as it may enhance the compound's interaction with various biological targets.

Antiviral Properties

Research indicates that purine derivatives, including this compound, exhibit antiviral properties. A study highlighted that compounds with similar structures demonstrated activity against various viruses by inhibiting viral replication processes. Specifically, derivatives of purines have been shown to inhibit enzymes crucial for viral replication, such as RNA-dependent RNA polymerases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar purine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain purine-based compounds exhibit bactericidal effects comparable to traditional antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of purine derivatives is another area of active research. Compounds structurally related to this compound have shown antiproliferative effects on various cancer cell lines. This activity is often attributed to their ability to interfere with nucleic acid synthesis or to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.

- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

A two-step approach is commonly employed:

Alkylation : React 8-bromotheophylline with ethyl 3-bromopropanoate under basic conditions (K₂CO₃/DMF, 60°C, 12h) to form the ethyl ester intermediate.

Hydrolysis : Treat the ester with NaOH in ethanol/water (1:1 v/v, reflux, 4h) to yield the carboxylic acid.

Purification via recrystallization (ethanol/water) achieves >75% purity. Analogous methods for related purine derivatives demonstrate reproducibility .

Q. How should solubility and stability be optimized for biological assays?

- Stock preparation : Dissolve in anhydrous DMSO (2–5 mg/mL) under nitrogen to prevent oxidation .

- Aqueous dilution : Prepare working solutions in PBS (pH 7.2) immediately before use, ensuring <0.1% organic solvent.

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO | 10–15 | >1 week (N₂) |

| Ethanol | 2–3 | 48 hours |

| PBS (pH 7.2) | ≤1 | <24 hours |

Lyophilized powder stored at -20°C retains stability >6 months .

Q. Which analytical techniques are suitable for quantification?

- HPLC-UV : C18 column (150 × 4.6 mm), mobile phase 10 mM ammonium acetate (pH 4.5)/acetonitrile (75:25), λ = 254 nm. Validation parameters: LOD 0.03 μg/mL, linearity 0.1–50 μg/mL (R² > 0.999) .

- LC-MS/MS : ESI+ mode with transitions m/z 280→163 (quantifier) and 280→145 (qualifier) enhances specificity in biological matrices .

Q. What standard protocols assess its osteoclast inhibition?

- Cell model : Differentiate RAW 264.7 cells with RANKL (50 ng/mL, 5 days).

- Treatment : Administer 0.1 mg/mL compound during differentiation.

- Quantification : Measure TRAP activity and resorption pits on hydroxyapatite-coated plates. Positive controls (e.g., alendronate) validate results .

Q. How is compound purity validated after synthesis?

- NMR : Confirm structural integrity via ¹H/¹³C spectra (e.g., methyl protons at δ 3.2–3.4 ppm, purine carbonyls at δ 160–165 ppm).

- HPLC : Purity ≥95% with isocratic elution (acetonitrile/water, 30:70).

Advanced Research Questions

Q. How can contradictory IC₅₀ values in osteoclast inhibition studies be resolved?

- Standardization : Use identical serum batches, cell passage numbers (<25), and resorption assays (hydroxyapatite vs. calcium phosphate).

- Meta-analysis : Reanalyze raw data across labs, adjusting for variables like pretreatment duration (24h vs. co-treatment) .

Q. What experimental design optimizes amyloid-β (Aβ42) aggregation inhibition assays?

- Thioflavin T (ThT) assay : Incubate Aβ42 (25 μM) with compound (100 μM) in PBS (37°C, 24h). Measure fluorescence (λₑₓ = 440 nm, λₑₘ = 485 nm).

- Controls : Include curcumin (positive control) and vehicle (DMSO <0.1%). Confirm results via TEM for fibril morphology .

Q. How can synthesis yield be improved for scale-up?

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) during alkylation to enhance reaction rate.

- Microwave-assisted hydrolysis : Reduce hydrolysis time from 4h to 30 min (80°C, 300W), improving yield by 15% .

Q. What strategies elucidate the compound’s mechanism in erythrocyte antioxidant activity?

- Oxidative stress model : Treat rat erythrocytes with cadmium (10 μM) and compound (500 nM).

- Biomarkers : Measure MDA (lipid peroxidation), CAT, and SOD activities. Include N-acetylcysteine as a positive control .

Q. How do structural modifications impact biological activity?

Properties

Molecular Formula |

C9H11N5O4 |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

3-(8-amino-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |

InChI |

InChI=1S/C9H11N5O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H2,10,11)(H,15,16)(H,12,17,18) |

InChI Key |

OACRDWJTTHQXMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.